Sevelamer-(d5)n Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sevelamer-(d5)n Hydrochloride is a phosphate-binding medication primarily used to treat hyperphosphatemia in patients with chronic kidney disease. It is a polymeric amine that binds phosphate ions in the gastrointestinal tract, preventing their absorption into the bloodstream. This compound is marketed under various brand names, including Renagel and Renvela .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

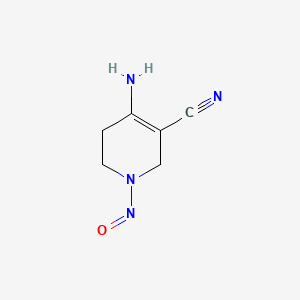

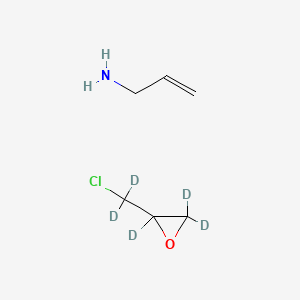

Sevelamer-(d5)n Hydrochloride is synthesized through the polymerization of allylamine, followed by cross-linking with epichlorohydrin. The process involves the following steps :

Polymerization: Allylamine is polymerized to form polyallylamine.

Cross-linking: The polyallylamine is then cross-linked with epichlorohydrin to form a three-dimensional network.

Hydrochloride Formation: The resulting polymer is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization and cross-linking reactions in conventional reactors. The process is designed to yield high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Sevelamer-(d5)n Hydrochloride primarily undergoes ionic and hydrogen bonding reactions with phosphate ions in the gastrointestinal tract . It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

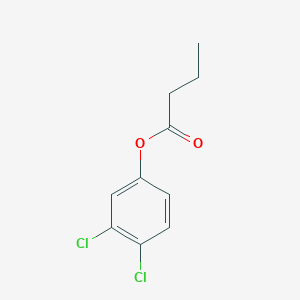

The primary reagents involved in the synthesis of this compound are allylamine, epichlorohydrin, and hydrochloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking.

Major Products

The major product of the synthesis is this compound itself, which is a cross-linked polymeric amine hydrochloride salt .

Aplicaciones Científicas De Investigación

Sevelamer-(d5)n Hydrochloride has a wide range of scientific research applications, including :

Medicine: It is used to manage hyperphosphatemia in patients with chronic kidney disease, reducing serum phosphate levels and preventing complications such as vascular calcification.

Biology: this compound is used in studies related to phosphate metabolism and its impact on various biological processes.

Industry: It is used in the production of phosphate-binding resins and other related products.

Mecanismo De Acción

Sevelamer-(d5)n Hydrochloride exerts its effects by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream . The amine groups in the polymer become protonated in the acidic environment of the stomach, allowing them to interact with phosphate ions through ionic and hydrogen bonding . This binding reduces serum phosphate levels, which in turn decreases serum parathyroid hormone levels and mitigates the risk of ectopic calcification .

Comparación Con Compuestos Similares

Sevelamer-(d5)n Hydrochloride is often compared with other phosphate binders such as calcium acetate, calcium carbonate, and lanthanum carbonate . Unlike calcium-based binders, this compound does not increase the risk of hypercalcemia and vascular calcification . It also has a unique ability to sequester advanced glycation end products, reducing oxidative stress and inflammatory markers .

Similar Compounds

Sevelamer Carbonate: A buffered form of this compound with similar phosphate-binding properties.

Calcium Acetate: A calcium-based phosphate binder that can increase the risk of hypercalcemia.

Lanthanum Carbonate: Another non-calcium-based phosphate binder with comparable efficacy.

This compound stands out due to its unique polymeric structure and its ability to bind phosphate without causing hypercalcemia or other calcium-related complications .

Propiedades

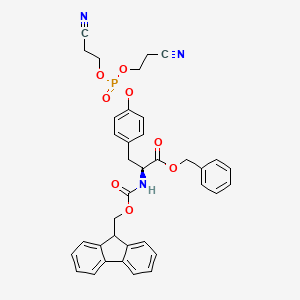

Fórmula molecular |

C6H12ClNO |

|---|---|

Peso molecular |

154.65 g/mol |

Nombre IUPAC |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane;prop-2-en-1-amine |

InChI |

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2/i1D2,2D2,3D; |

Clave InChI |

ZNSIZMQNQCNRBW-LDOKZEBRSA-N |

SMILES isomérico |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H].C=CCN |

SMILES canónico |

C=CCN.C1C(O1)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)

![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)